(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine

Catalog No.
S12353986
CAS No.
M.F
C12H16N2
M. Wt
188.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine

Product Name

(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine

IUPAC Name

3-[(E)-2-piperidin-1-ylethenyl]pyridine

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

InChI

InChI=1S/C12H16N2/c1-2-8-14(9-3-1)10-6-12-5-4-7-13-11-12/h4-7,10-11H,1-3,8-9H2/b10-6+

InChI Key

SEOFNKJJMALDQG-UXBLZVDNSA-N

Canonical SMILES

C1CCN(CC1)C=CC2=CN=CC=C2

Isomeric SMILES

C1CCN(CC1)/C=C/C2=CN=CC=C2

(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine is a synthetic organic compound characterized by a pyridine ring substituted with a piperidinyl vinyl group. This compound features a trans configuration, indicated by the "(E)" notation, which signifies that the highest priority substituents on either end of the double bond are on opposite sides. The structural formula can be represented as follows:

  • Molecular Formula: C${13}$H${15}$N
  • Molecular Weight: 201.27 g/mol

This compound belongs to a class of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Typical of both pyridines and alkenes. Key reactions include:

  • Electrophilic Substitution: The nitrogen atom in the pyridine ring can participate in electrophilic aromatic substitution, allowing for further functionalization.
  • Michael Addition: The vinyl group can act as a nucleophile in Michael addition reactions, particularly with α,β-unsaturated carbonyl compounds.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds.

These reactions enable the modification of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine to create more complex structures.

Compounds containing piperidine and pyridine moieties have been extensively studied for their biological activities. (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine exhibits potential pharmacological effects, including:

  • Anticancer Activity: Some studies suggest that derivatives of this compound may induce cytotoxicity in cancer cell lines, making them candidates for further investigation as anticancer agents.
  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
  • Neuroactive Effects: Piperidine derivatives are often explored for their neuropharmacological properties, including effects on neurotransmitter systems.

The synthesis of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine can be achieved through several methods:

  • Aldol Condensation: A common method involves the condensation of piperidine with an appropriate aldehyde or ketone followed by dehydration to form the vinyl group.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling between vinyl halides and piperidine derivatives can yield this compound efficiently.
  • Microwave-Assisted Synthesis: Recent advancements allow for rapid synthesis under microwave irradiation, enhancing yields and reducing reaction times .

(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine has several applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it is being investigated as a lead compound in drug development.
  • Material Science: Its unique structure allows for incorporation into polymers or other materials for enhanced properties.
  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking Studies: To predict how this compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its efficacy and toxicity in cellular models.

Such studies are crucial for understanding the potential therapeutic roles of this compound.

Similar Compounds

Several compounds share structural similarities with (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine, each exhibiting unique properties:

Compound NameStructure TypeNotable Activity
4-VinylpyridineVinylpyridineUsed in polymerization reactions
2-PyridylpiperidinePiperidine derivativePotential neuroactive effects
N-MethylpyridiniumQuaternary ammoniumAntimicrobial properties
1-PiperidinylethyleneEthylene derivativeInvestigated for anticancer activity

These compounds illustrate the diversity within this chemical class while highlighting (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine's unique structural features and potential applications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

188.131348519 g/mol

Monoisotopic Mass

188.131348519 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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